![molecular formula C10H15N3O B2651445 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine CAS No. 2308525-14-4](/img/structure/B2651445.png)

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

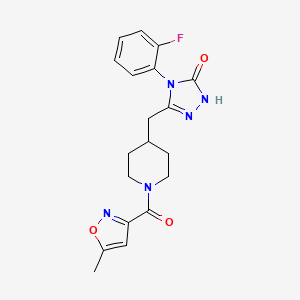

“5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine” is a chemical compound with the CAS Number: 2308525-14-4 . It has a molecular weight of 193.25 . The IUPAC name for this compound is (S)-5-(3-methylmorpholino)pyridin-2-amine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m0/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.25 .科学的研究の応用

Applications in Catalysis and Synthesis

Catalytic Methods and Synthesis of Pyridine Derivatives

Pyridines, including structures akin to 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine, are crucial in organic chemistry and drug discovery. Recent advancements detail a catalytic method introducing a methyl group onto the pyridine ring, capitalizing on the interplay between aromatic and non-aromatic properties. This process, notable for using methanol and formaldehyde, expands the possibilities for synthesizing and modifying pyridine derivatives (Grozavu et al., 2020). Additionally, the palladium-catalyzed Suzuki cross-coupling reaction has been harnessed to generate novel pyridine-based derivatives, demonstrating significant potential in creating diverse molecular structures (Ahmad et al., 2017).

Molecular Structure and Biological Activities

The structural versatility of pyridine derivatives, such as those related to this compound, makes them suitable candidates for biological applications. Research has shown that specific pyridine derivatives can exhibit notable biological activities, including anti-thrombolytic and biofilm inhibition properties, highlighting their potential as bioactive molecules (Ahmad et al., 2017).

Chemical Properties and Reactivity

Synthetic Routes and Molecular Properties

The exploration of synthetic routes for compounds structurally similar to this compound reveals a diverse range of chemical reactions and product formations. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related compound, highlights the intricate process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003). Additionally, the creation of Mannich bases from pyridine derivatives, and their subsequent evaluation for anticancer activity, showcases the compound's potential in pharmaceutical applications (Abdo & Kamel, 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUGNNDVJSMDAA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B2651365.png)

![Methyl 4-[[2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2651368.png)

![6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651369.png)

![1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2651371.png)

![methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2651373.png)

![(Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2651379.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)

![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2651384.png)